molecular formula C22H14ClFN2O3 B2824409 (E)-(4-chlorophenyl)[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridinium-2-yl)pyrrolidin-3-ylidene]methanolate CAS No. 406200-62-2

(E)-(4-chlorophenyl)[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridinium-2-yl)pyrrolidin-3-ylidene]methanolate

Cat. No.: B2824409
CAS No.: 406200-62-2
M. Wt: 408.81
InChI Key: APKUBVPVWGAPDQ-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to create compounds for the treatment of human diseases . The compound also contains phenyl groups, which are aromatic rings, and a pyridinium group, which is a positively charged aromatic ring with a nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly from cyclic or acyclic precursors . The phenyl and pyridinium groups could be added through functionalization .


Molecular Structure Analysis

The structure of the compound would be determined by the arrangement of the atoms and the stereochemistry at the carbon atoms in the pyrrolidine ring . The presence of the pyridinium group would give the compound a positive charge .


Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. The pyrrolidine ring could undergo reactions at the nitrogen atom or at the carbon atoms . The phenyl and pyridinium groups could also participate in reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its structure. The presence of the pyrrolidine ring could contribute to the compound’s three-dimensional shape and stereochemistry . The phenyl and pyridinium groups could influence the compound’s polarity and solubility .

Mechanism of Action

The mechanism of action of the compound would depend on its structure and the target it interacts with. Different stereoisomers of the compound could have different biological profiles due to their different binding modes to proteins .

Safety and Hazards

The safety and hazards associated with the compound would depend on its structure and reactivity. Care would need to be taken when handling the compound due to its positive charge and potential reactivity .

Future Directions

Future research could focus on synthesizing the compound and studying its properties and reactivity. The compound could also be tested for biological activity to determine its potential as a therapeutic agent .

Properties

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-fluorophenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClFN2O3/c23-15-8-4-14(5-9-15)20(27)18-19(13-6-10-16(24)11-7-13)26(22(29)21(18)28)17-3-1-2-12-25-17/h1-12,19,27H/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCCPQAWPQCWMX-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)N2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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